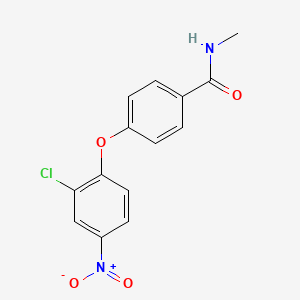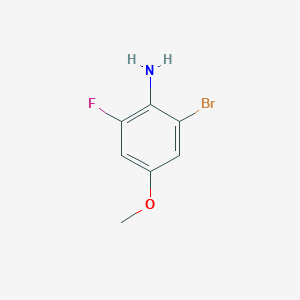
5,5'-(Oxydiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring.
Introduction of the ethoxyethyl group: The thiadiazole ring is then reacted with 2-chloroethanol in the presence of a base to introduce the ethoxyethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino groups to corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly urease inhibition, which is relevant for treating infections caused by Helicobacter pylori.
Industrial Applications: The compound can be used as a precursor for the synthesis of other thiadiazole derivatives with various industrial applications, including agriculture and material science.
Wirkmechanismus
The mechanism of action of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like urease by binding to their active sites, thereby preventing the conversion of substrates to products. This inhibition can lead to a decrease in the survival and proliferation of certain bacteria, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diamino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial properties.
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: Studied for its potential as an antimicrobial agent.
Uniqueness
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE is unique due to the presence of the ethoxyethyl group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H12N6OS2 |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethoxy]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H12N6OS2/c9-7-13-11-5(16-7)1-3-15-4-2-6-12-14-8(10)17-6/h1-4H2,(H2,9,13)(H2,10,14) |
InChI-Schlüssel |
SXZMSRUCYDWLHW-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCC1=NN=C(S1)N)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dimethylphenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470301.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12470305.png)


![N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470318.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12470326.png)

![N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B12470332.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide](/img/structure/B12470342.png)

![N-benzyl-5-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide](/img/structure/B12470346.png)
![4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol](/img/structure/B12470354.png)
![(2E)-2-[2-(4-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12470359.png)
![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
